

Technical Guide: Molecular Weight of Z-Protected Glutamic Acid Benzyl Ester

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Compound of Interest

Compound Name: Z-Glu(OBzl)-OH

Cat. No.: B554520

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For: Researchers, Scientists, and Drug Development Professionals Subject: N- α -Benzyloxycarbonyl-L-glutamic acid γ -benzyl ester (**Z-Glu(OBzl)-OH**)

This document provides a detailed technical overview of the molecular weight determination for Z-protected glutamic acid benzyl ester, a critical building block in peptide synthesis and pharmaceutical development. The focus of this guide is the common derivative N- α -Benzyloxycarbonyl-L-glutamic acid γ -benzyl ester, often abbreviated as **Z-Glu(OBzl)-OH**.

Chemical Identity and Molecular Formula

Z-protected glutamic acid benzyl ester is a derivative of the amino acid L-glutamic acid. Its structure is defined by two key modifications:

- **N-terminal Protection:** The alpha-amino group is protected by a benzyloxycarbonyl group (abbreviated as 'Z' or 'Cbz'). This group is crucial for preventing unwanted side reactions at the nitrogen terminus during peptide coupling.
- **Side-Chain Esterification:** The gamma-carboxyl group of the glutamic acid side chain is esterified with a benzyl group ('OBzl'). This protects the side-chain carboxyl group from participating in coupling reactions.

These modifications result in the molecular formula $C_{20}H_{21}NO_6$.^{[1][2][3][4][5][6]} This formula is consistent whether the alpha- or gamma-carboxyl group is esterified.^{[5][7]}

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula. High-precision atomic weights are used for accuracy.

The calculation is as follows:

$$\bullet \text{ MW} = (20 \times \text{AW_C}) + (21 \times \text{AW_H}) + (1 \times \text{AW_N}) + (6 \times \text{AW_O})$$

Where:

- $\bullet \text{ AW_C} = 12.011 \text{ u}$
- $\bullet \text{ AW_H} = 1.008 \text{ u}$
- $\bullet \text{ AW_N} = 14.007 \text{ u}$
- $\bullet \text{ AW_O} = 15.999 \text{ u}$

This results in a calculated molecular weight of 371.38 g/mol .[\[2\]](#)[\[4\]](#)[\[5\]](#) Various chemical suppliers confirm this value, often rounding to 371.4 g/mol .[\[1\]](#)[\[3\]](#)[\[6\]](#)

Data Presentation: Atomic Mass Contribution

The following table summarizes the contribution of each element to the total molecular weight of **Z-Glu(OBzl)-OH**.

Element	Symbol	Count	Atomic Weight (g/mol)	Total Mass Contribution (g/mol)
Carbon	C	20	12.011	240.220
Hydrogen	H	21	1.008	21.168
Nitrogen	N	1	14.007	14.007
Oxygen	O	6	15.999	95.994
Total	48	371.389		

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

The theoretical molecular weight of a synthesized compound should be confirmed experimentally. High-Resolution Mass Spectrometry (HRMS) is the standard method for this verification.

Objective: To experimentally confirm the molecular weight of synthesized **Z-Glu(OBzl)-OH**.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

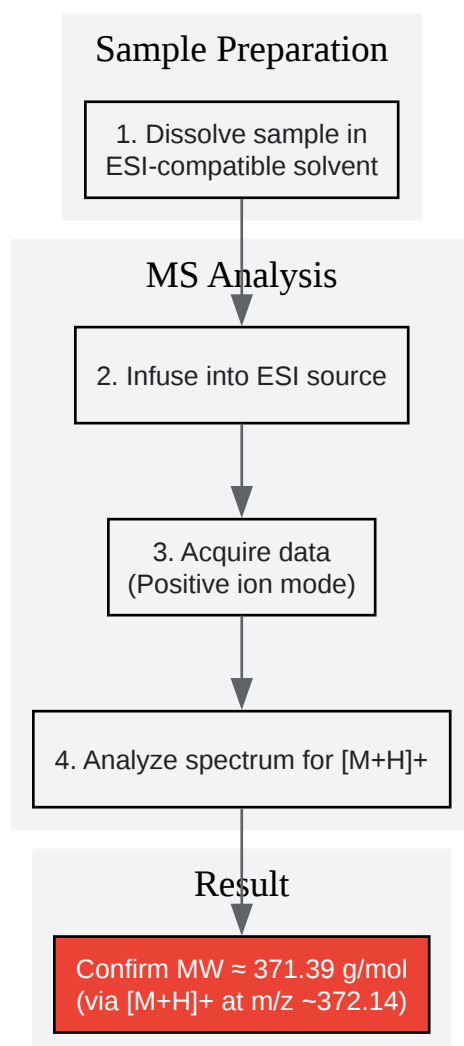
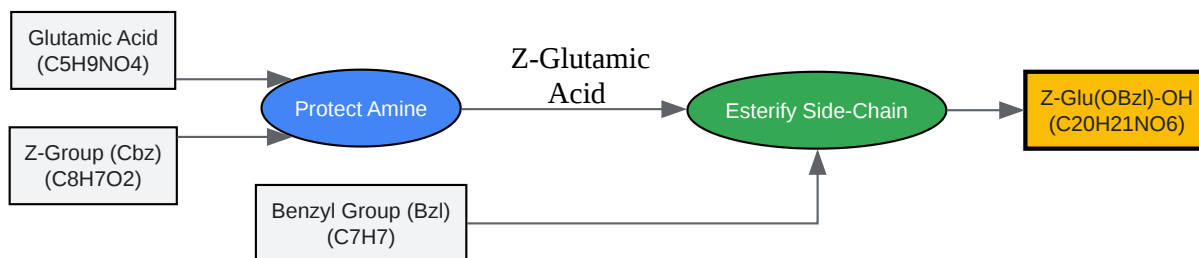
Methodology:

- Sample Preparation:
 - Accurately weigh approximately 1 mg of the synthesized **Z-Glu(OBzl)-OH**.
 - Dissolve the sample in 1 mL of a suitable solvent, such as a 1:1 mixture of methanol and water containing 0.1% formic acid to facilitate protonation.
 - Vortex the solution until the sample is fully dissolved.
- Instrument Setup:
 - Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
 - Set the ESI source to positive ion mode.
 - Define the mass scan range (e.g., m/z 100-1000) to include the expected ion.
- Data Acquisition:
 - Introduce the sample into the ESI source via direct infusion at a constant flow rate (e.g., 5 $\mu\text{L}/\text{min}$).
 - Acquire the mass spectrum. The primary ion expected is the protonated molecule, $[\text{M}+\text{H}]^+$.
- Data Analysis:

- The theoretical mass of the protonated ion ($[\text{C}_{20}\text{H}_{21}\text{NO}_6 + \text{H}]^+$) is approximately 372.1442 m/z.
- Analyze the acquired spectrum to locate the peak corresponding to this m/z value.
- The experimentally determined mass should match the theoretical mass with an error of less than 5 ppm (parts per million) to confirm the compound's identity and purity.

Visualizations

The following diagrams illustrate the logical construction of the molecule and the experimental workflow for its verification.



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